N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Overview
Description
N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: This step might involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
N-Benzylation and N-Methylation: These steps can be carried out using benzyl halides and methyl halides, respectively, in the presence of a suitable base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(phenyl)-1,3-oxazol-5-amine: Similar structure but with a phenyl group instead of a thiophene group.
N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The uniqueness of N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-benzyl-N-methyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-16-10-12-18(13-11-16)29(25,26)21-22(24(2)15-17-7-4-3-5-8-17)27-20(23-21)19-9-6-14-28-19/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPZFBWLNBZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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